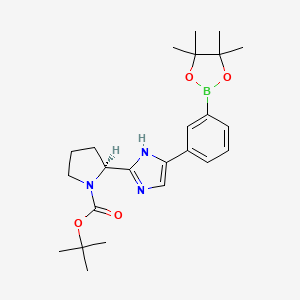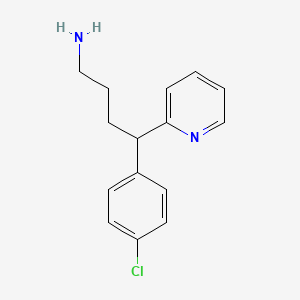
1-Methyl-2-(3-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(3-methylphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group and a 3-methylphenyl group. Pyrrolidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(3-methylphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at high temperatures and pressures . Another method includes the chloroacetylation of S-proline followed by amidation and cyclization .
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and high-pressure systems ensures efficient synthesis and scalability .
化学反応の分析
Types of Reactions: 1-Methyl-2-(3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives
科学的研究の応用
1-Methyl-2-(3-methylphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 1-Methyl-2-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity .
類似化合物との比較
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
Pyrrolidinone: A lactam derivative with a carbonyl group.
Proline: An amino acid with a pyrrolidine ring.
Uniqueness: 1-Methyl-2-(3-methylphenyl)pyrrolidine stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. The presence of the 3-methylphenyl group enhances its lipophilicity and potential bioactivity .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
1-methyl-2-(3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-5-3-6-11(9-10)12-7-4-8-13(12)2/h3,5-6,9,12H,4,7-8H2,1-2H3 |
InChIキー |
DSWFXWKHMBCVSL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2CCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)










![1-[3-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13040243.png)
